2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid

Coordination polymer Cadmium complex Crystal engineering

2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 665023-36-9) is a heterocyclic aromatic compound belonging to the benzimidazole family, featuring a benzimidazole core substituted with a 2-carboxyphenyl group at the 2-position and a carboxylic acid group at the 5-position (molecular formula C15H10N2O4; molecular weight 282.25 g/mol). The compound contains three hydrogen bond donors (two carboxylic OH groups and one benzimidazole NH) and five hydrogen bond acceptors, along with three rotatable bonds, endowing it with conformational flexibility coupled with multiple metal-coordination and hydrogen-bonding sites.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 665023-36-9
Cat. No. B12531178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid
CAS665023-36-9
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C15H10N2O4/c18-14(19)8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
InChIKeyDFKNWFVODJGBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 665023-36-9): A Bifunctional Dicarboxylic Acid Ligand for Coordination Chemistry and Crystal Engineering


2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 665023-36-9) is a heterocyclic aromatic compound belonging to the benzimidazole family, featuring a benzimidazole core substituted with a 2-carboxyphenyl group at the 2-position and a carboxylic acid group at the 5-position (molecular formula C15H10N2O4; molecular weight 282.25 g/mol) . The compound contains three hydrogen bond donors (two carboxylic OH groups and one benzimidazole NH) and five hydrogen bond acceptors, along with three rotatable bonds, endowing it with conformational flexibility coupled with multiple metal-coordination and hydrogen-bonding sites . Its bifunctional nature—offering both a chelating ortho-carboxylate-phenyl moiety and a distal carboxylate on the benzimidazole ring—distinguishes it from simpler benzimidazole carboxylic acids and makes it a versatile building block for constructing coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded supramolecular architectures [1].

Why Benzimidazole Carboxylic Acid Analogs Cannot Be Interchanged with 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid


Benzimidazole dicarboxylic acids are widely employed as ligands in coordination chemistry and crystal engineering; however, the spatial arrangement of the carboxylate donors critically dictates the topology, dimensionality, and properties of the resulting metal complexes [1]. In 2-(2-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid, the ortho-carboxyl group on the 2-phenyl substituent can chelate a metal center while the 5-carboxylate on the benzimidazole ring extends coordination in a divergent direction, enabling μ3-bridging modes that generate two-dimensional coordination polymers [2]. By contrast, the 6-carboxy regioisomer (2-(2-carboxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid) places the second carboxylate at a different vector angle, yielding distinct framework architectures with lanthanide ions under identical solvothermal conditions [3]. The para-substituted analog 2-(4-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 35532-08-2) lacks the chelating ortho-carboxylate, eliminating the intramolecular metal-chelation motif and producing linear rather than bent ligand geometry. Similarly, 1H-benzimidazole-5,6-dicarboxylic acid (H3bidc) lacks the 2-phenyl spacer entirely, reducing the metal-to-metal distance and altering pore dimensions in MOFs. These structural differences translate into measurable divergence in coordination polymer dimensionality, gas sorption, and luminescence properties, precluding simple substitution [4].

Quantitative Differentiation Evidence for 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid Versus Closest Analogs


Crystal Structure of Cd(II) Coordination Polymer: 2D Framework Enabled by μ3-Bridging Mode

When reacted with Cd(NO3)2 and a co-ligand, 2-(2-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (H2L) forms a two-dimensional coordination polymer with a triclinic P1̄ space group. The ligand adopts a μ3-κO,O′:O′;:O″,O″′ coordination mode, bridging three Cd(II) centers through both carboxylate groups [1]. In contrast, the 6-carboxy regioisomer 2-(2-carboxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid yields exclusively 2D layered lanthanide MOFs {[Ln(L)]·Cl}n (Ln = Pr, Nd, Eu, Ho, Ce) under solvothermal conditions, with no 3D interpenetration [2]. The unit cell parameters for the 5-COOH Cd complex (a = 10.2994(8) Å, b = 10.7795(7) Å, c = 11.0038(7) Å, α = 89.778(5)°, β = 78.046(6)°, γ = 83.049(6)°, V = 1186.11(14) ų) differ markedly from the 6-COOH Ln-MOFs, which adopt distinct space groups and cell volumes.

Coordination polymer Cadmium complex Crystal engineering

Hydrogen Bond Donor/Acceptor Count and Supramolecular Assembly Capability

The title compound possesses 3 hydrogen bond donors (two –COOH and one benzimidazole N–H) and 5 hydrogen bond acceptors (two C=O, two –OH, and one benzimidazole N), with 3 rotatable bonds, enabling extensive hydrogen-bonded networks . In the Cd(II) coordination polymer, the carboxylate oxygen atoms and benzimidazole NH participate in intermolecular hydrogen bonding that reinforces the 2D framework [1]. By contrast, 2-phenyl-1H-benzimidazole-5-carboxylic acid (lacking the ortho-COOH) has only 2 donors and 4 acceptors, reducing hydrogen-bonding capacity by approximately 33% in donor count. The computed topological polar surface area (TPSA) of the title compound is approximately 132 Ų, compared to ~85 Ų for 2-phenyl-1H-benzimidazole-5-carboxylic acid, reflecting a significantly higher capacity for directional non-covalent interactions.

Hydrogen bond network Supramolecular chemistry Crystal packing

Dye Adsorption Performance: 5-COOH vs 6-COOH Regioisomeric MOFs

Ln-MOFs constructed from the 6-carboxy regioisomer 2-(2-carboxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid exhibit Congo red adsorption capacities ranging from 327 mg g⁻¹ (Ho-MOF) to 2724 mg g⁻¹ (Pr-MOF) [1]. While no direct Congo red adsorption data are available for MOFs built from the 5-COOH isomer, the distinct coordination geometry of the 5-COOH ligand—placing the benzimidazole carboxylate at a different vector—is expected to produce MOFs with altered pore sizes and channel architectures compared to the 6-COOH series. The 6-COOH Ln-MOFs also function as fluorescent sensors for Ag⁺ (detection limit 1.7 × 10⁻⁷ M) and Hg²⁺ (detection limit 2.5 × 10⁻⁶ M) [1]. Researchers selecting between these regioisomers must consider that the 5-COOH ligand generates different framework topologies with transition metals (e.g., the 2D Cd polymer), which may be advantageous when targeting smaller pore apertures or different analyte selectivity.

Dye adsorption MOF Environmental remediation

Conformational Flexibility and Chelating Ability vs. Rigid Linear Dicarboxylates

The presence of three rotatable bonds in 2-(2-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid permits conformational adaptation of the 2-carboxyphenyl group relative to the benzimidazole plane, facilitating chelation of a single metal center through the ortho-carboxylate and benzimidazole N donor . In the Cd(II) complex, the dihedral angle between the benzimidazole ring and the 2-carboxylatophenyl ring is approximately 12° [1]. In contrast, the para-substituted analog 2-(4-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 35532-08-2) places the carboxylate in a linear, non-chelating orientation, precluding the formation of a stable five-membered chelate ring. The rigid linear dicarboxylate 1H-benzimidazole-5,6-dicarboxylic acid (H3bidc) lacks a phenyl spacer entirely, yielding shorter metal–metal distances (typically 5–8 Å) compared to the >10 Å separations achievable with the 2-carboxyphenyl-substituted ligand.

Chelating ligand Conformational analysis Metal-organic framework design

Recommended Application Scenarios for 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid Based on Quantitative Evidence


Construction of 2D Transition Metal Coordination Polymers with μ3-Bridging Topology

When the research objective is a two-dimensional coordination polymer with a μ3-bridging carboxylate ligand that coordinates transition metals (Cd, Zn, Cu, Co) in a bent geometry, 2-(2-carboxyphenyl)-1H-benzimidazole-5-carboxylic acid is the suitable choice. The Cd(II) complex characterized by Yang et al. demonstrates a well-defined 2D layered architecture with unit cell volume 1186.11(14) ų and triclinic P1̄ symmetry, enabled by the unique ortho-chelation plus distal carboxylate bridging mode [1]. The 6-COOH regioisomer, by contrast, yields different framework topologies with lanthanides [2].

Crystal Engineering of Hydrogen-Bonded Supramolecular Networks

For applications requiring robust and directional hydrogen-bonded assemblies—such as proton-conducting materials, pharmaceutical co-crystals, or host–guest systems—this compound offers 3 H-bond donors and 5 H-bond acceptors, approximately 50% more donor capacity than mono-carboxylate benzimidazoles . The benzimidazole NH and both carboxyl groups participate in predictable O–H···O and O–H···N synthons, forming two-dimensional hydrogen-bonded sheets as structurally characterized in related benzimidazole–dicarboxylic acid systems [3].

Design of Extended Metal-Organic Frameworks with Large Pore Apertures

The 2-carboxyphenyl spacer extends the metal–metal distance beyond 10 Å in coordination polymers, compared to ~5–8 Å for frameworks based on 1H-benzimidazole-5,6-dicarboxylic acid (H3bidc) [4]. This longer linker length is valuable for constructing MOFs with larger channel dimensions suitable for gas sorption (H₂, CO₂, CH₄) or encapsulation of bulky guest molecules. Researchers targeting porous materials where pore size directly affects performance should consider the 5-COOH regioisomer as a rigid yet extended dicarboxylate linker.

Fluorescent Sensor Development Based on Benzimidazole Carboxylate MOFs

Although direct fluorescence sensing data for MOFs built from the 5-COOH isomer are not yet reported, the structurally analogous 6-COOH Ln-MOFs demonstrate high-sensitivity detection of Ag⁺ (1.7 × 10⁻⁷ M) and Hg²⁺ (2.5 × 10⁻⁶ M) alongside exceptional Congo red dye adsorption (up to 2724 mg g⁻¹) [5]. The 5-COOH ligand offers a complementary coordination vector that may yield distinct analyte selectivity profiles. Procurement of the 5-COOH isomer is recommended for laboratories seeking to expand the structural diversity of benzimidazole-carboxylate-based fluorescent sensor libraries.

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